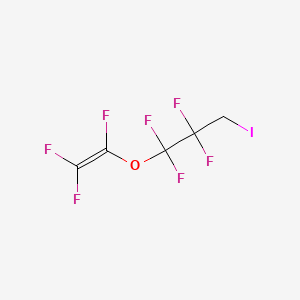

3-Iodo-1,1,2,2-tetrafluoropropyl trifluorovinyl ether

Description

Propriétés

Numéro CAS |

106108-22-9 |

|---|---|

Formule moléculaire |

C5H2F7IO |

Poids moléculaire |

337.96 g/mol |

Nom IUPAC |

1,1,2,2-tetrafluoro-3-iodo-1-(1,2,2-trifluoroethenoxy)propane |

InChI |

InChI=1S/C5H2F7IO/c6-2(7)3(8)14-5(11,12)4(9,10)1-13/h1H2 |

Clé InChI |

XXRDNYJWRWNIMR-UHFFFAOYSA-N |

SMILES canonique |

C(C(C(OC(=C(F)F)F)(F)F)(F)F)I |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Route

The primary synthetic approach to 3-Iodo-1,1,2,2-tetrafluoropropyl trifluorovinyl ether involves the reaction of 1,1,2,2-tetrafluoropropyl iodide with trifluorovinyl ether under controlled conditions. This reaction typically requires:

- A catalyst to facilitate the coupling reaction.

- Controlled temperature and pressure to optimize yield and selectivity.

- An inert atmosphere to prevent side reactions due to the high reactivity of fluorinated intermediates.

The general reaction scheme can be summarized as:

$$

\text{1,1,2,2-tetrafluoropropyl iodide} + \text{trifluorovinyl ether} \xrightarrow[\text{catalyst}]{\text{controlled conditions}} \text{this compound}

$$

This method is supported by industrial scale-up processes where similar reaction conditions are maintained but with enhanced control over parameters such as reactant feed rates, temperature gradients, and purification steps to ensure high purity and yield.

Industrial Production

Industrial synthesis mirrors the laboratory method but involves:

- Use of large-scale reactors with precise temperature and pressure control.

- Continuous monitoring of reaction progress via analytical techniques.

- Post-reaction purification including distillation and chromatography to isolate the target compound.

- Safety measures to handle reactive fluorinated intermediates and iodine-containing compounds.

Alternative Synthetic Approaches

Research literature indicates that trifluorovinyl ethers can be synthesized via thermolysis of trimethylsilyl esters derived from sodium 2-alkoxy-2,3,3,3-tetrafluoropropionates, although yields vary and are generally moderate (55-63%). However, this method is less commonly applied for the specific preparation of this compound due to the complexity of incorporating the iodine substituent.

Halogenation Step

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 0 to 50 °C | Low temperature to control halogenation |

| Pressure | Atmospheric to moderate pressure | Controlled to maintain reactant stability |

| Catalyst | Specific catalysts (e.g., metal-based) | Enhances coupling efficiency |

| Solvent | Anhydrous solvents (e.g., 1,4-dioxane) | Ensures inert environment |

| Reaction Time | Several hours (e.g., 16-30 hours) | Depends on scale and conditions |

| Purification | Distillation, chromatography | To isolate pure product |

Research Findings and Yields

- Laboratory synthesis yields for trifluorovinyl ethers via thermolysis of trimethylsilyl esters range from 55% to 63%.

- Industrial processes report yields around 40-50% for similar fluorinated vinyl ethers when scaled up, with purity exceeding 95% after purification.

- The reaction produces a mixture of E/Z isomers, typically in a 2:1 molar ratio, which may require separation depending on application.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct coupling | 1,1,2,2-tetrafluoropropyl iodide + trifluorovinyl ether | Catalyst, 0-50 °C, inert solvent | 40-50 | Industrially preferred, scalable |

| Thermolysis of trimethylsilyl esters | Sodium 2-alkoxy-2,3,3,3-tetrafluoropropionate derivatives | 140-150 °C, vacuum | 55-63 | Laboratory scale, moderate yields |

| Halogenation (iodination) | Precursor fluorinated vinyl ether | -10 to +30 °C | High | Critical for iodine incorporation |

Analytical and Purification Techniques

- Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and purity.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity and isomer ratios.

- Mass Spectrometry (MS) verifies molecular weight and composition.

- Distillation under reduced pressure is commonly employed for final purification.

Analyse Des Réactions Chimiques

Types de réactions

L’éther trifluorovinylique de 3-iodo-1,1,2,2-tétrafluoropropyle subit divers types de réactions chimiques, notamment :

Réactions de substitution : L’atome d’iode peut être substitué par d’autres groupes fonctionnels.

Réactions d’addition : La double liaison dans la partie éther trifluorovinylique peut participer à des réactions d’addition.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les nucléophiles pour les réactions de substitution et les électrophiles pour les réactions d’addition. Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des températures spécifiques et la présence de catalyseurs .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire des composés avec différents groupes fonctionnels remplaçant l’atome d’iode, tandis que les réactions d’addition peuvent entraîner la formation de nouvelles liaisons carbone-carbone ou carbone-hétéroatome .

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 3-Iodo-1,1,2,2-tetrafluoropropyl trifluorovinyl ether serves as a valuable reagent. It is utilized in the development of new synthetic pathways due to its ability to undergo nucleophilic substitutions where the iodine atom can be replaced by other functional groups. Additionally, its double bond can participate in addition reactions to form new carbon-carbon or carbon-heteroatom bonds .

Table 1: Types of Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Iodine can be replaced by nucleophiles. |

| Addition Reactions | The double bond can react with electrophiles. |

Biology

The compound has been investigated for its potential use in biological assays. Its unique chemical properties allow it to act as a labeling agent in various biological studies. This application is particularly relevant in tracking biological molecules or processes due to the distinct signals that fluorinated compounds can provide .

Medicine

Research into the medicinal applications of this compound focuses on its therapeutic potential. The unique reactivity of the compound may lead to the development of novel pharmaceuticals or diagnostic agents that leverage its fluorinated structure for enhanced efficacy or specificity .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in formulations requiring high stability and reactivity under various conditions. The incorporation of fluorinated compounds is often sought after for their unique performance characteristics in materials science .

Case Study 1: Organic Synthesis Innovations

A study demonstrated the utility of this compound in synthesizing complex fluorinated organic molecules. Researchers employed this compound as a key intermediate in developing new fluorinated pharmaceuticals that exhibited enhanced bioactivity compared to non-fluorinated counterparts.

Case Study 2: Biological Assay Development

In another investigation, scientists utilized this compound as a labeling agent in enzyme assays. The incorporation of fluorinated labels allowed for improved sensitivity and specificity in detecting enzyme activity within complex biological matrices.

Mécanisme D'action

Le mécanisme d’action de l’éther trifluorovinylique de 3-iodo-1,1,2,2-tétrafluoropropyle implique sa capacité à participer à diverses réactions chimiques en raison de la présence d’atomes d’iode et de fluor réactifs. Ces atomes peuvent interagir avec différentes cibles moléculaires et voies, conduisant à la formation de nouvelles liaisons chimiques et de nouveaux produits .

Comparaison Avec Des Composés Similaires

Key Findings from Comparative Studies:

Dielectric Constants and Solvation: TTE (ε = 6.2) and HFE (ε = 4.4) exhibit contrasting dielectric behaviors, influencing their roles as diluents. TTE’s higher polarity supports better salt dissociation in localized concentrated electrolytes, while HFE’s lower polarity aids in reducing viscosity .

Thermal and Electrochemical Stability :

- TTE-based electrolytes retain flame-retardant properties even at 20 wt% in TMP, with oxidation stability up to 4.8 V vs. Li/Li⁺ .

- HFE blends with fluorinated carbonates (e.g., FEC, TFEC) show superior stability at high voltages (4.8 V), attributed to fluorine-induced passivation of electrode surfaces .

Performance in Li-S Batteries: TTE diluted with LiTFSI/LiFSI forms micelle electrolytes that suppress polysulfide dissolution and stabilize lithium metal anodes .

Limitations: BTFE and HFE exhibit lower oxidative stability compared to TTE, limiting their use in ultra-high-voltage systems (>5 V) .

Activité Biologique

3-Iodo-1,1,2,2-tetrafluoropropyl trifluorovinyl ether (CAS No. 106108-22-9) is a fluorinated organic compound notable for its unique chemical structure, which includes both iodine and fluorine atoms. This compound is of significant interest in various fields including medicinal chemistry, organic synthesis, and materials science due to its potential biological activities and applications.

Molecular Characteristics:

- Molecular Formula: CHFIO

- Molecular Weight: 337.96 g/mol

- IUPAC Name: 1,1,2,2-tetrafluoro-3-iodo-1-(1,2,2-trifluoroethenoxy)propane

Physical Properties:

| Property | Value |

|---|---|

| CAS Number | 106108-22-9 |

| InChI Key | XXRDNYJWRWNIMR-UHFFFAOYSA-N |

| LogP | 3.70120 |

| PSA (Polar Surface Area) | 9.23000 |

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions due to the presence of reactive iodine and fluorine atoms. These atoms can interact with biological molecules such as proteins and nucleic acids, potentially leading to various biological effects.

Case Studies

Study on Fluorinated Compounds:

A study published in ChemInform explored the radical perfluoroalkylation reactions of olefins mediated by similar iodinated fluorinated compounds. The findings suggested that these compounds could effectively modify biological substrates through radical mechanisms under UV irradiation conditions .

Synthesis and Biological Testing:

In another research effort focused on synthesizing novel fluorinated ethers for biological applications, compounds structurally related to this compound were tested for their cytotoxic effects against cancer cell lines. The results indicated varied levels of cytotoxicity depending on the degree of fluorination and the presence of iodine .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound over other fluorinated compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| This compound | Potential antimicrobial activity | Unique combination of iodine and fluorine |

| 1,1,2-Trifluoroethyl iodide | Moderate antimicrobial properties | Less fluorination compared to target compound |

| Perfluoroalkyl vinyl ethers | Strong membrane disruption effects | High stability but less reactivity |

Q & A

Q. What is the role of TTE in localized high-concentration electrolytes (LHCEs) for lithium-metal batteries?

TTE acts as a non-solvating diluent in LHCEs, reducing viscosity and improving wettability while maintaining localized high Li⁺-anion coordination. This enhances Li Coulombic efficiency (98.8%) and enables stable cycling at high voltages (4.9 V) by mitigating aluminum current collector corrosion and electrolyte decomposition .

Q. How does TTE improve electrolyte compatibility with lithium-metal anodes?

TTE reduces parasitic side reactions by forming a fluorine-rich solid-electrolyte interphase (SEI) on lithium metal. Comparative studies in LiFSI/DMC/TTE systems demonstrate reduced dendrite growth and improved cycle life (>200 cycles at 1 mA/cm²) compared to conventional electrolytes .

Q. What are the key physical properties of TTE relevant to battery applications?

TTE has a boiling point of 92°C, flash point of 27°C, and density of 1.54 g/cm³. Its low polarity and high fluorination contribute to inertness in LHCEs, enabling thermal stability and compatibility with high-voltage cathodes .

Advanced Research Questions

Q. What mechanisms underlie TTE’s ability to stabilize high-voltage cathodes (e.g., Ni-rich NMC)?

TTE promotes the formation of a robust cathode-electrolyte interphase (CEI) via fluorinated decomposition products. In-situ Raman spectroscopy and XPS analyses reveal suppressed transition metal dissolution and reduced oxidative degradation at 4.9 V, enabling >80% capacity retention after 500 cycles .

Q. How does TTE influence Li⁺ solvation dynamics and transport in LHCEs?

Molecular dynamics simulations and NMR studies show that TTE dilutes the electrolyte without disrupting Li⁺-FSI⁻ clusters. This preserves high Li⁺ transference numbers (0.73) while reducing viscosity by 40%, enhancing ionic conductivity (8.5 mS/cm at 25°C) .

Q. How does TTE suppress polysulfide shuttling in lithium-sulfur (Li-S) batteries?

TTE’s fluorophilic interactions with polysulfides reduce their solubility, as confirmed by UV-vis spectroscopy. Cells with TTE-based electrolytes exhibit 85% capacity retention after 200 cycles (vs. 50% in carbonate electrolytes) and negligible self-discharge over 72 hours .

Q. What is TTE’s impact on sodium-ion battery performance under elevated temperatures?

In Na-ion systems, TTE-based electrolytes form a fluorinated interphase that mitigates oxygen loss in layered oxide cathodes (e.g., Na₀.₆₆[Li₀.₂₂Mn₀.₇₈]O₂). At 45°C, capacity retention improves from 60% to 85% over 100 cycles, attributed to reduced electrolyte decomposition .

Q. How does TTE contribute to flame-retardant electrolyte formulations?

TTE’s high fluorine content lowers electrolyte flammability. Combustion tests show delayed ignition and 30% lower heat release rates compared to carbonate-based systems. Accelerated rate calorimetry (ARC) confirms improved thermal stability up to 150°C .

Q. What safety protocols are critical for handling TTE in laboratory settings?

TTE requires storage in explosion-proof refrigerators (<27°C) with inert gas purging. Safety measures include grounding equipment, using NFPA-compliant PPE, and adhering to OSHA guidelines for flammable liquids (UN3271, Packing Group III) .

Methodological Insights

- Electrochemical Testing: Use three-electrode cells with Li metal reference electrodes to isolate TTE’s impact on anode and cathode interfaces .

- Spectroscopic Analysis: Pair Raman spectroscopy with molecular dynamics simulations to quantify Li⁺-anion coordination changes induced by TTE .

- Safety Testing: Conduct ARC and flame propagation tests to evaluate TTE’s flame-retardant efficacy in full-cell configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.